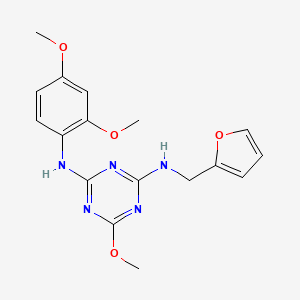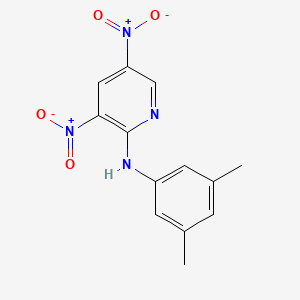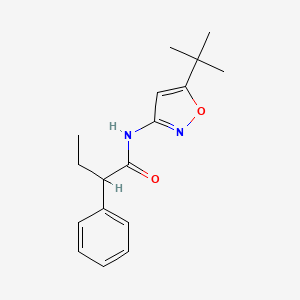![molecular formula C15H20N4OS B5171151 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide, also known as ETP-46321, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves the inhibition of a protein called tankyrase. Tankyrase is involved in a variety of cellular processes, including telomere maintenance and Wnt signaling. By inhibiting tankyrase, this compound can disrupt these processes and potentially lead to the death of cancer cells or the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have also been shown to be suppressed by this compound. Additionally, this compound has been shown to have an effect on telomere length and Wnt signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide in lab experiments is its specificity for tankyrase. This allows researchers to investigate the specific effects of tankyrase inhibition without affecting other cellular processes. However, the complex synthesis of this compound can make it difficult for researchers to obtain the compound in large quantities, which can limit its use in experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide. One area of interest is its potential use in combination with other cancer treatments. Additionally, further investigation into the effects of this compound on telomere length and Wnt signaling could lead to new insights into these cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for research purposes.
Conclusion
This compound is a small molecule inhibitor with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of tankyrase, and it has been shown to have a variety of biochemical and physiological effects. While its complex synthesis can limit its use in lab experiments, there are several future directions for research that could lead to new insights into its potential uses.
Synthesemethoden
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves a multi-step process starting with the reaction of 4-ethyl-2-thiazolylamine with N-(propylamino)nicotinamide. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFBFBFXZSLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)NCC2=NC(=CS2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)